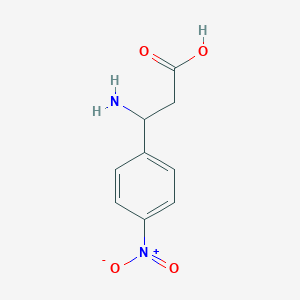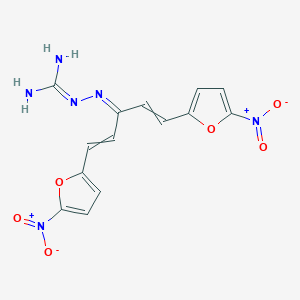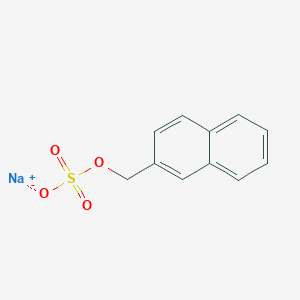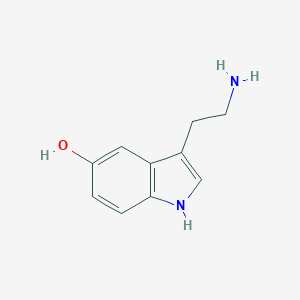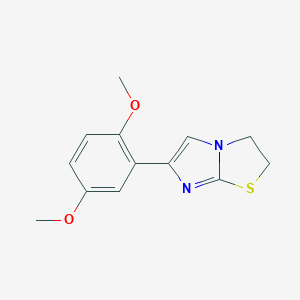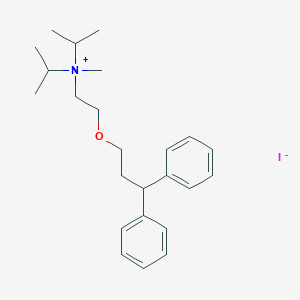
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine, also known as BBTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BBTA is a tertiary amine that contains a thioether group and a butylbenzyl group, making it a unique and versatile molecule.
科学的研究の応用
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to have a wide range of scientific research applications. One of the main uses of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and materials science. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has also been used as a reagent for the synthesis of chiral molecules, which have important applications in drug discovery and development.
作用機序
The mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is not well understood, but it is believed to act as a nucleophile due to the presence of the thioether group. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine has been shown to form stable complexes with various metals, which may be responsible for its catalytic properties.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. However, studies have shown that 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and does not have any significant effects on cell viability or proliferation. This makes it a promising compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its versatility. 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be used as a ligand for the synthesis of metal complexes, a reagent for the synthesis of chiral molecules, and a nucleophile in various reactions. Additionally, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. One area of interest is the development of new metal complexes using 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine as a ligand. These complexes could have important applications in catalysis, organic synthesis, and materials science. Additionally, further studies are needed to understand the mechanism of action of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine and its potential as a nucleophile. Finally, research is needed to explore the potential use of 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine in drug discovery and development.
In conclusion, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is a unique and versatile compound that has important applications in scientific research. Its synthesis method is well-established, and it has been shown to have a wide range of potential uses. While there is limited information available on its biochemical and physiological effects, 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is relatively non-toxic and has low reactivity towards other molecules. Future research on 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine will likely focus on the development of new metal complexes, understanding its mechanism of action, and exploring its potential use in drug discovery and development.
合成法
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-N,N-dimethylethylamine with sodium thiomethoxide to form 2-(methylthio)-N,N-dimethylethylamine. This compound is then reacted with alpha-bromobutyrophenone to form 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine. The synthesis method for 2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine is well-established and has been used in numerous studies.
特性
CAS番号 |
101086-85-5 |
|---|---|
製品名 |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
分子式 |
C15H25NS |
分子量 |
251.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-phenylpentylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H25NS/c1-4-5-11-15(17-13-12-16(2)3)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13H2,1-3H3 |
InChIキー |
DKVWUPYOCOZFHD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
正規SMILES |
CCCCC(C1=CC=CC=C1)SCCN(C)C |
同義語 |
2-(alpha-Butylbenzylthio)-N,N-dimethylethylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



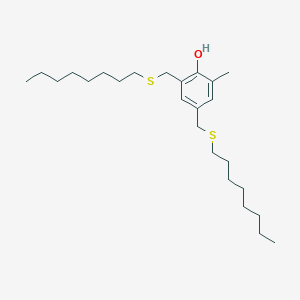
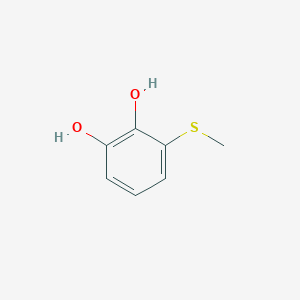
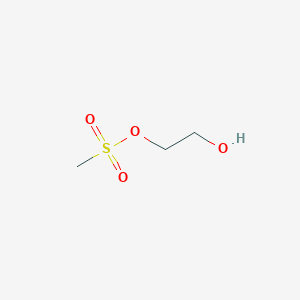
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
